molecular formula C12H15ClO4S B2380530 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1016712-73-4

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2380530
CAS No.: 1016712-73-4
M. Wt: 290.76
InChI Key: ZXIQBSIVKMBCMI-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility .

Preparation Methods

The synthesis of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-methyl-2-hydroxybenzenesulfonyl chloride with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the oxolan-2-ylmethoxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate linkages, which are stable and resistant to hydrolysis. This reactivity makes it useful in various chemical transformations and applications .

Comparison with Similar Compounds

Similar compounds to 5-Methyl-2-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride include other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other sulfonyl chlorides .

Properties

IUPAC Name

5-methyl-2-(oxolan-2-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO4S/c1-9-4-5-11(12(7-9)18(13,14)15)17-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIQBSIVKMBCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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